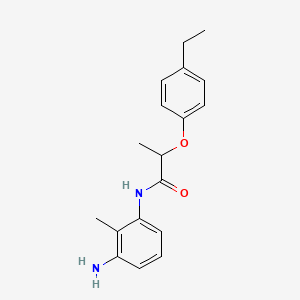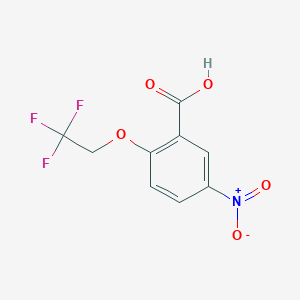![molecular formula C13H14N2O2 B3174759 [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine CAS No. 954258-87-8](/img/structure/B3174759.png)
[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine, also known as 2-MPPM, is an organic compound with a range of interesting properties and applications. It is a tertiary amine and is classified as an aromatic amine due to the presence of a phenoxy group. This molecule has been studied extensively in the scientific community, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine has a wide range of applications in scientific research. It has been used as a model compound for the study of the electronic structure of aromatic amines, as well as for the study of the reactivity of these compounds. It has also been used as a model compound for the study of the reactivity of phenoxy radicals. In addition, [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine has been used in the synthesis of other compounds, such as 2-chloro-4-methoxyphenoxy-3-pyridinylmethanamine, which has been used in the study of the reactivity of the chloro group.
Mécanisme D'action
The mechanism of action of [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine is not fully understood. However, it is believed that the molecule acts as an electron donor, donating electrons to other molecules. This enables the molecule to form stable complexes with other molecules, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as being an effective inhibitor of the enzyme cyclooxygenase (COX). In addition, [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine has been shown to have a range of neuroprotective effects, including the ability to protect against neuronal cell death and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine has a range of advantages and limitations for lab experiments. One of the main advantages is that the molecule is relatively easy to synthesize and purify, making it an ideal model compound for a range of scientific studies. In addition, the molecule is relatively stable, making it suitable for long-term storage. However, the molecule is also relatively expensive, making it unsuitable for large-scale experiments.
Orientations Futures
[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine has a range of potential future directions. One of the main areas of research is the development of new compounds based on [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine. These compounds could be used to further explore the biochemical and physiological effects of the molecule, as well as to develop new therapeutic agents. In addition, further research into the mechanism of action of [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine could lead to the development of new compounds with similar effects. Finally, further research into the synthesis of [2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine could lead to the development of more efficient and cost-effective methods for producing the molecule.
Propriétés
IUPAC Name |
[2-(4-methoxyphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-4-6-12(7-5-11)17-13-10(9-14)3-2-8-15-13/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNSJBLHFHLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)
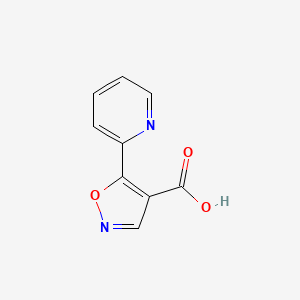

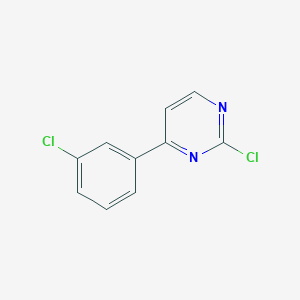
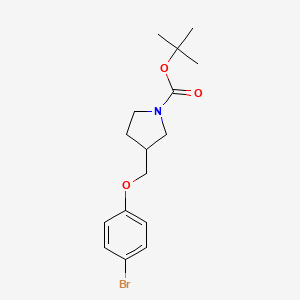
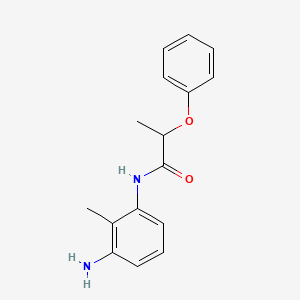
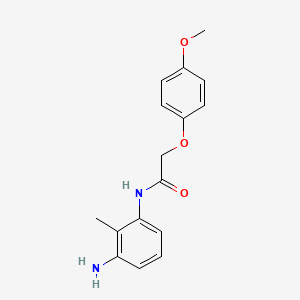
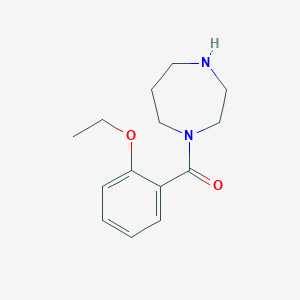
![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)
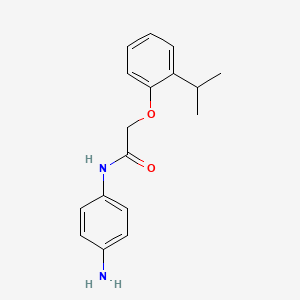
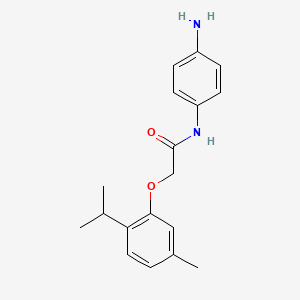
![6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174768.png)
